molecular formula C15H23FN2 B3942603 1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine

1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine

Cat. No.: B3942603
M. Wt: 250.35 g/mol
InChI Key: NJXHPFZFRCTUGC-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a butan-2-yl group and a 2-fluorobenzyl group attached to the piperazine ring, which may impart unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-amine and 2-fluorobenzyl chloride.

    Reaction Conditions: The reaction between butan-2-amine and 2-fluorobenzyl chloride is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and efficiency.

Chemical Reactions Analysis

1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the benzyl group are replaced with other substituents. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes in the body. It may serve as a lead compound for the development of new drugs.

    Biological Studies: Researchers use the compound to investigate its effects on biological systems, including its potential as an antimicrobial, antiviral, or anticancer agent.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, contributing to the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Butan-2-yl)-4-(2-fluorobenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(Butan-2-yl)-4-benzylpiperazine: Lacks the fluorine atom on the benzyl group, which may result in different chemical and biological properties.

    1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine: Contains a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with biological targets.

    1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine:

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its electronic properties and interactions with other molecules.

Properties

IUPAC Name

1-butan-2-yl-4-[(2-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXHPFZFRCTUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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